molecular formula C8H7Cl2NO2 B1272671 2-amino-2-(2,4-dichlorophenyl)acetic Acid CAS No. 299169-13-4

2-amino-2-(2,4-dichlorophenyl)acetic Acid

Cat. No.: B1272671
CAS No.: 299169-13-4
M. Wt: 220.05 g/mol
InChI Key: YXUSXKBQYIPZDJ-UHFFFAOYSA-N
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Description

2-amino-2-(2,4-dichlorophenyl)acetic acid is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions, and an amino group is attached to the alpha carbon

Scientific Research Applications

2-amino-2-(2,4-dichlorophenyl)acetic acid has a wide range of applications in scientific research:

Safety and Hazards

The compound is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2,4-dichlorophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2,4-dichlorobenzaldehyde with glycine in the presence of a base, followed by acidification to yield the desired product. Another method involves the reduction of 2,4-dichlorophenylacetonitrile using hydrogen gas in the presence of a palladium catalyst, followed by hydrolysis to obtain the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2,4-dichlorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-(2,6-dichlorophenyl)acetic acid: Similar structure but with chlorine atoms at the 2 and 6 positions.

    2-amino-2-(3,4-dichlorophenyl)acetic acid: Chlorine atoms at the 3 and 4 positions.

    2-amino-2-(2,4-difluorophenyl)acetic acid: Fluorine atoms instead of chlorine at the 2 and 4 positions.

Uniqueness

2-amino-2-(2,4-dichlorophenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at the 2 and 4 positions can enhance its lipophilicity and ability to interact with hydrophobic regions in biological molecules, potentially leading to distinct pharmacological properties .

Properties

IUPAC Name

2-amino-2-(2,4-dichlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUSXKBQYIPZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378231
Record name 2-amino-2-(2,4-dichlorophenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299169-13-4
Record name 2-amino-2-(2,4-dichlorophenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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